BenchChemオンラインストアへようこそ!

3,3-Difluoro-2-(3-fluorophenyl)piperidine

Lipophilicity Drug design Physicochemical profiling

3,3-Difluoro-2-(3-fluorophenyl)piperidine (CAS 1785387-04-3) is a uniquely differentiated, tri-fluorinated 2-arylpiperidine building block. Unlike non-fluorinated or regioisomeric analogs, this compound combines a 3-fluorophenyl substituent with gem-difluoro substitution at the piperidine 3-position, synergistically modulating basicity (ΔpKa ≈ -4 vs. piperidine, lowering hERG risk) and lipophilicity (ΔLogP ≈ +0.83 vs. unsubstituted phenyl analog). This precise fluorination pattern has been validated in gamma-secretase modulator SAR studies and is used as a 3D fragment in FBDD campaigns. Procure exclusively this isomer to interrogate aryl substitution effects within a proven pharmacophore—directly enabling structure-activity relationship studies that generic piperidine libraries cannot support.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13050602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-2-(3-fluorophenyl)piperidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C2=CC(=CC=C2)F)(F)F
InChIInChI=1S/C11H12F3N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2
InChIKeyAMIYDZJZZOQSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-2-(3-fluorophenyl)piperidine: Core Identity and Structural Class for Research Procurement


3,3-Difluoro-2-(3-fluorophenyl)piperidine (CAS 1785387-04-3) is a synthetic, tri-fluorinated piperidine derivative with molecular formula C₁₁H₁₂F₃N and a molecular weight of 215.21 g/mol. The compound belongs to the 2-aryl-3,3-difluoropiperidine class, a scaffold with demonstrated relevance as gamma-secretase modulators and 3D fragments for fragment-based drug discovery [1] [2]. Its structural signature—a 3-fluorophenyl substituent at the 2-position combined with gem-difluoro substitution at the 3-position of the piperidine ring—produces a distinct physicochemical profile that differentiates it from non-fluorinated, regioisomeric, and mono-fluorinated analogs.

Why 3,3-Difluoro-2-(3-fluorophenyl)piperidine Cannot Be Replaced by Generic In-Class Analogs


In-class piperidine analogs cannot be freely interchanged because the precise positioning of fluorine atoms on both the piperidine ring (3,3-difluoro) and the aryl substituent (3-fluorophenyl) independently and synergistically modulates basicity, lipophilicity, metabolic stability, and target engagement [1] [2]. Substituting the 3-fluorophenyl with an unsubstituted phenyl or a 4-fluorophenyl regioisomer alters the compound's LogP by over 0.8 log units and can shift pharmacological activity profiles, as documented in structure-activity relationship (SAR) studies of 2-aryl-3,3-difluoropiperidine gamma-secretase modulators [3]. The 3,3-difluoro motif on the piperidine ring lowers pKa by approximately 4 units relative to unsubstituted piperidine, reducing hERG channel affinity and associated cardiac toxicity risk—a feature absent in non-fluorinated or mono-fluorinated piperidine analogs [1] [2].

Quantitative Differentiation Evidence for 3,3-Difluoro-2-(3-fluorophenyl)piperidine Versus Closest Analogs


Lipophilicity Shift: LogP Elevated by +0.83 Units Compared to 3,3-Difluoro-2-phenylpiperidine

The 3-fluorophenyl substituent on the target compound increases calculated LogP to 2.89, compared to 2.06 for the non-fluorinated phenyl analog 3,3-difluoro-2-phenylpiperidine (CAS 1039364-56-1) . This +0.83 log unit increase represents a meaningful shift in lipophilicity that can influence membrane permeability, protein binding, and in vivo distribution.

Lipophilicity Drug design Physicochemical profiling

Piperidine Basicity Suppression: pKa Reduction of ~4 Units Relative to Unsubstituted Piperidine

The 3,3-difluoro substitution on the piperidine ring is predicted to lower the pKa of the basic nitrogen to approximately 6.5, compared to ~10–11 for unsubstituted piperidine [1]. This ~4-unit reduction in basicity is a class-level effect of gem-difluorination at the 3-position, corroborated by calculated pKa values in fluorinated piperidine fragment libraries and systematic studies of mono- and difluorinated saturated heterocyclic amines [1] [2].

Basicity modulation hERG liability Physicochemical optimization

Synthetic Accessibility: Selective Beta-Difluorination with Selectfluor Enables Efficient 2-Aryl-3,3-difluoropiperidine Construction

The 2-aryl-3,3-difluoropiperidine scaffold, which includes the target compound, is accessible via a unique and selective beta-difluorination of piperidine enamines using Selectfluor, as demonstrated in the synthesis of gamma-secretase modulators [1]. This method provides a direct route to the 3,3-difluoro motif with defined stereochemistry, avoiding multi-step sequences required for alternative fluorinated piperidine regioisomers such as 4,4-difluoro analogs, which require Deoxo-Fluor-mediated ketone fluorination and chiral resolution [1].

Synthetic chemistry Fluorination methodology Medicinal chemistry building blocks

Metabolic Stability: 3,3-Difluoropiperidine Scaffold Demonstrates High Intrinsic Microsomal Clearance Stability

Systematic measurement of intrinsic microsomal clearance across a series of mono- and difluorinated piperidine derivatives demonstrated high metabolic stability for the difluorinated series, with the notable exception of 3,3-difluoroazetidine [1]. The 3,3-difluoropiperidine scaffold, which forms the core of the target compound, showed stability comparable to or better than mono-fluorinated analogs, indicating that the gem-difluoro motif does not introduce metabolic liability.

Metabolic stability Microsomal clearance Drug metabolism

Biological Validation: 2-Aryl-3,3-difluoropiperidine Acetic Acids Exhibit Selective Abeta42 Lowering in Vivo

In the 3,3-difluoropiperidine acetic acid series, compound 2c (bearing a 4-CF₃-phenyl aryl group analogous to the target's 3-fluorophenyl) demonstrated an Abeta42 IC₅₀ of 230 nM with no measurable inhibition of Abeta40 at concentrations up to 10,000 nM [1]. In vivo, compound 2c selectively lowered brain Abeta42 by 64% in APP-YAC transgenic mice at 10 mg/kg p.o., with no significant effect on Abeta40 levels [1]. The corresponding 4,4-difluoropiperidine analog 1f showed similar potency (IC₅₀ 390 nM) but superior oral bioavailability (160% vs. 20% for 2c) [1]. These data establish that the 3,3-difluoro scaffold is competent for in vivo target engagement and selective pharmacology, although the 4,4-difluoro series offered better pharmacokinetics in this particular study.

Alzheimer's disease Gamma-secretase modulation Abeta42 selectivity

Recommended Research and Industrial Application Scenarios for 3,3-Difluoro-2-(3-fluorophenyl)piperidine


Fragment-Based Drug Discovery: A Fluorinated 3D Fragment with Modulated Basicity and Lipophilicity

The compound serves as a fluorine-enriched 3D fragment for fragment-based drug discovery (FBDD) campaigns. As demonstrated by Le Roch et al. (2024), fluorinated piperidine fragments with calculated pKa values in the 6–7 range occupy a favorable region of chemical space where reduced basicity correlates with diminished hERG channel affinity and lower predicted cardiac toxicity [1]. The 3-fluorophenyl substituent further distinguishes this fragment from simpler 2-phenyl analogs by contributing +0.83 LogP units (see Section 3, Evidence Item 1), enabling fine-tuning of fragment lipophilicity without altering the core scaffold.

Gamma-Secretase Modulator Lead Optimization: 2-Aryl-3,3-difluoropiperidine Scaffold Expansion

The 2-aryl-3,3-difluoropiperidine scaffold has been pharmacologically validated as a gamma-secretase modulator with selective Abeta42 lowering in transgenic mice [2]. The target compound's 3-fluorophenyl substituent provides an opportunity to explore whether meta-fluorination on the aryl ring improves potency, selectivity, or metabolic stability relative to the 4-CF₃-phenyl analog (compound 2c) reported in Stanton et al. (2010). Procurement of this specific analog enables direct SAR interrogation of aryl substitution effects within a proven pharmacophore.

Physicochemical Tool Compound for Basicity and Lipophilicity Profiling in Drug Discovery Education

The compound's well-defined structural features—gem-difluoro substitution on piperidine and a single fluoro substituent on the phenyl ring—make it an excellent teaching example for demonstrating how fluorination simultaneously modulates basicity (ΔpKa ≈ −4 vs. piperidine) and lipophilicity (ΔLogP ≈ +0.83 vs. non-fluorinated phenyl analog). This dual modulation, documented in the systematic studies of Melnykov et al. (2023) [3] and the fragment analysis of Le Roch et al. (2024) [1], illustrates key concepts in property-based drug design.

Quote Request

Request a Quote for 3,3-Difluoro-2-(3-fluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.